molecular formula C13H17N3O2S B2630140 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034566-64-6

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2630140
M. Wt: 279.36
InChI Key: SQASHAUFXDKBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as TAK-659 and is classified as a selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme that plays a crucial role in the development and activation of B-cells, which are involved in the immune response. Therefore, the inhibition of BTK has been considered as a promising strategy for the treatment of various autoimmune disorders and cancers.

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

K. Chkirate et al. (2019) explored the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. Their research demonstrated the impact of hydrogen bonding on the self-assembly process and revealed significant antioxidant activity in the synthesized complexes. This study highlights the chemical's potential in creating coordination complexes with notable biological activities (Chkirate et al., 2019).

Heterocyclic Compound Synthesis

Several studies have utilized derivatives of the mentioned chemical compound for synthesizing diverse heterocyclic structures, which were then evaluated for various biological activities. For example, A. Fadda et al. (2017) synthesized innovative heterocycles incorporating a thiadiazole moiety to assess insecticidal activity against the cotton leafworm. This indicates the compound's utility in developing new insecticidal agents (Fadda et al., 2017).

Antitumor Activity

M. Albratty et al. (2017) and H. Shams et al. (2010) investigated novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives for antitumor activity. These studies revealed that some synthesized compounds showed promising inhibitory effects on various cancer cell lines, highlighting the potential of pyrazole-acetamide derivatives in cancer therapy (Albratty et al., 2017); (Shams et al., 2010).

Antimicrobial Activity

G. Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating a pyrazole moiety and evaluated them for antimicrobial activities. Their findings indicated significant antibacterial and antifungal activities among the synthesized compounds, suggesting the compound's relevance in developing new antimicrobial agents (Saravanan et al., 2010).

Optoelectronic Properties

P. Camurlu and N. Guven (2015) focused on the optoelectronic properties of thiazole-based polythiophenes derived from the chemical compound. Their research contributed to the development of conducting polymers with potential applications in optoelectronics, emphasizing the compound's versatility in material science (Camurlu & Guven, 2015).

properties

IUPAC Name

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c17-13(10-12-2-9-19-11-12)14-4-7-18-8-6-16-5-1-3-15-16/h1-3,5,9,11H,4,6-8,10H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQASHAUFXDKBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCNC(=O)CC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.